Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Overview
Description
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring, a bromomethyl group, and a phenyl group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-amino-3-phenylpropanoate with bromoacetyl bromide under basic conditions to form the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the phenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can include reduced oxazole derivatives or phenyl ring modifications.
Scientific Research Applications
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study the interactions of oxazole derivatives with biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate involves its interaction with nucleophiles due to the electrophilic nature of the bromomethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The oxazole ring may also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(chloromethyl)-2-phenyl-1,3-oxazole-4-carboxylate
- Ethyl 5-(iodomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
- Ethyl 5-(methyl)-2-phenyl-1,3-oxazole-4-carboxylate
Uniqueness
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This increased reactivity makes it a valuable intermediate for further chemical transformations. Additionally, the combination of the oxazole ring and the phenyl group provides a versatile scaffold for the development of new compounds with potential biological activity.
Properties
IUPAC Name |
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-2-17-13(16)11-10(8-14)18-12(15-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBDNSCVXVFFTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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